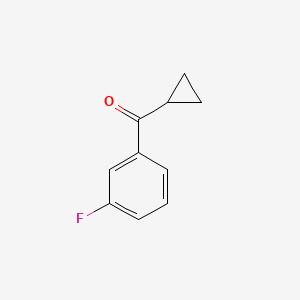

Cyclopropyl 3-fluorophenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

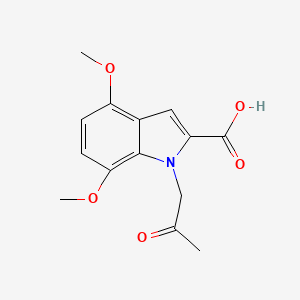

Cyclopropyl 3-fluorophenyl ketone is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of cyclopropyl compounds involves several methods. One common method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl trifluoroborates with aryl chlorides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide is also used .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a ketone group, which is further attached to a 3-fluorophenyl group . The compound has one hydrogen bond acceptor, no hydrogen bond donors, and two freely rotating bonds .Chemical Reactions Analysis

The chemical reactions involving cyclopropyl compounds are diverse. They can undergo cobalt-catalyzed cross-coupling with alkyl iodides , Suzuki-Miyaura coupling with aryl chlorides , and Pd-catalyzed cross-coupling with aryl bromides or triflates .Physical And Chemical Properties Analysis

This compound has a density of 1.22 g/cm3 . Its boiling point is 242.6°C at 760 mmHg . The compound is not flammable .Applications De Recherche Scientifique

Heck Reaction with 3-Fluoro-3-Buten-2-One

Cyclopropyl 3-fluorophenyl ketone, prepared from 1-fluoro-1-chloro-2-methoxy-2-methylcyclopropane, is used in the Heck reaction to produce Z-3-fluorobenzalacetones. This process involves palladium acetate catalysis and yields a variety of benzalacetones (Patrick, Agboka, & Gorrell, 2008).

Synthesis of Distally Fluorinated Ketones

The compound is instrumental in synthesizing distally fluorinated ketones through cyclopropane ring cleavage reactions. This approach uses sodium triflinate and copper(ii) acetate catalysts to facilitate the ring-opening trifluoromethylation, producing fluorinated ketones (Konik et al., 2017).

Ring-Opening/Recyclization Cascades

Cyclopropyl aryl ketones, like this compound, are used in uncatalyzed cascade ring-opening/recyclization reactions to generate indenones and fluorenones. This method also allows the synthesis of 3-hydroxyindanones with unique stereogenic centers (Mishra, Patel, & Ramasastry, 2020).

Diels-Alder Reactions

This compound is a reactive dienophile in Diels-Alder reactions, engaging with cyclic dienes to produce diverse products. This strategy enables the production of compounds without three-membered rings while retaining a quaternary stereogenic center (Fisher, Smith, & Fox, 2013).

Formation of Nickeladihydropyran

This ketone undergoes oxidative addition to form nickeladihydropyran, which is a key intermediate in nickel-catalyzed cycloaddition reactions for producing cyclopentane compounds with carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).

Preparation of Dihydropyrroles and Pyrroles

Doubly activated cyclopropanes, derived from this ketone, serve as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, leading to the rapid production of densely functionalized pyrroles (Wurz & Charette, 2005).

Chemoenzymatic Assembly and Diversification

The ketone is used in the chemoenzymatic strategy for the stereoselective assembly and diversification of cyclopropyl ketones, providing a library of chiral cyclopropane scaffolds valuable for drug discovery and development (Nam, Steck, Potenzino, & Fasan, 2021).

[3+2] Cycloadditions by Visible Light Photocatalysis

Aryl cyclopropyl ketones undergo [3+2] cycloaddition reactions with olefins under visible light photocatalysis, forming highly substituted cyclopentane ring systems (Lu, Shen, & Yoon, 2011).

Mécanisme D'action

Mode of Action

, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .

Biochemical Pathways

For instance, they play a role in the biosynthesis of cyclopropane fatty acids in plants . Additionally, the biosynthesis of cyclopropane in natural products involves enzymatic cyclopropanations, which can be grouped into two major pathways .

Pharmacokinetics

could potentially influence its bioavailability and pharmacokinetic behavior.

Action Environment

The action environment of Cyclopropyl 3-fluorophenyl ketone can influence its efficacy and stability. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . Moreover, it’s important to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .

Safety and Hazards

Cyclopropyl 3-fluorophenyl ketone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapours. Contact with skin and eyes should be avoided . In case of contact, immediate medical attention is required .

Propriétés

IUPAC Name |

cyclopropyl-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPNNIFXPWYLBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505828 |

Source

|

| Record name | Cyclopropyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77972-82-8 |

Source

|

| Record name | Cyclopropyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropyl(3-fluorophenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)